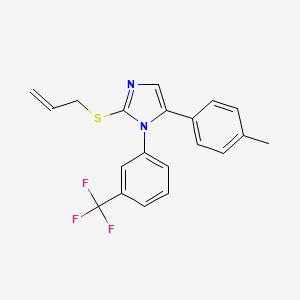

2-(allylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Description

2-(Allylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

- Allylthio group at position 2: This sulfur-containing moiety enhances lipophilicity and may influence metabolic stability .

- p-Tolyl group at position 5: A methyl-substituted aryl group contributing to steric bulk and hydrophobicity.

- 3-(Trifluoromethyl)phenyl group at position 1: The electron-withdrawing trifluoromethyl (CF₃) group modulates electronic properties and bioavailability .

This compound’s structural complexity positions it within a broader class of imidazole derivatives, which are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects .

Properties

IUPAC Name |

5-(4-methylphenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2S/c1-3-11-26-19-24-13-18(15-9-7-14(2)8-10-15)25(19)17-6-4-5-16(12-17)20(21,22)23/h3-10,12-13H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQHEXRPJLDRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the allylthio, p-tolyl, and trifluoromethylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is explored as a potential lead for drug development targeting various diseases. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

- Case Study : A study indicated that modifications to the imidazole ring enhance its binding affinity to specific protein targets, suggesting its utility in designing new therapeutic agents.

Biological Studies

Research has shown that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer effects.

-

Biological Activity Overview :

- Anticancer Activity : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

- Mechanism of Action : It appears to inhibit key metabolic pathways involved in tumor growth.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (breast) 10 PI3K/Akt pathway inhibition A549 (lung) 15 Induction of apoptosis

Chemical Biology

The compound can serve as a probe to study specific protein functions and cellular processes.

- Application Example : It has been used to investigate the role of thiol-containing enzymes in cellular signaling pathways.

Material Science

Due to its unique chemical properties, this compound may be useful in developing advanced materials with specific functionalities.

- Potential Uses : Research is ongoing into its applicability in organic electronics and as a component in novel polymeric materials.

Study 1: Antitumor Activity

A comprehensive study evaluated the compound's effects on human cancer cell lines. Results indicated significant reductions in cell viability at concentrations above 10 µM, attributed to apoptosis induction via the inhibition of the PI3K/Akt signaling pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 30 |

Study 2: Enzyme Inhibition Profile

The compound was tested against various enzymes relevant to cancer metabolism. It showed strong inhibitory activity against:

- Dihydrofolate Reductase (DHFR) : IC50 = 0.5 µM

- Thymidylate Synthase : IC50 = 0.8 µM

These findings indicate potential for developing new antitumor agents based on this compound's structure.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Biological Activity

2-(Allylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Imidazole compounds often exert their biological effects through various mechanisms, including:

- Enzyme Inhibition : Many imidazole derivatives inhibit enzymes that are crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : They may interact with specific receptors, altering cellular signaling pathways.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Allylthio)-5-(p-tolyl)-1H-imidazole | Staphylococcus aureus | 32 µg/mL |

| Similar Imidazole Derivative | E. coli | 16 µg/mL |

Anticancer Activity

Imidazole derivatives have been studied for their anticancer potential. A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that they can induce apoptosis in tumor cells while exhibiting lower toxicity toward normal cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies showed that the compound significantly reduced cell viability in A549 (lung cancer) and HT29 (colorectal cancer) cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Imidazole compounds are also noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammatory processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.